4-[(Oxan-4-yl)methyl]piperidine hydrochloride
Description
4-[(Oxan-4-yl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tetrahydropyran moiety
Properties
IUPAC Name |
4-(oxan-4-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSAJLSYMEKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-4-yl)methyl]piperidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine under specific conditions. One common method includes the use of a Schlenk flask where tetrahydro-2H-pyran-4-ylmethanol is reacted with piperidine in the presence of a suitable catalyst and solvent . The reaction mixture is then subjected to purification processes to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxan-4-yl)methyl]piperidine hydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 4-[(Oxan-4-yl)methyl]piperidine hydrochloride span several domains:
Organic Chemistry
- Building Block: It serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.
- Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or oxides |
| Reduction | Lithium aluminum hydride | Reduced amines or alcohols |
| Substitution | Alkyl halides + base | Substituted piperidine derivatives |
Biological Applications
- Antimicrobial Activity: Investigated for potential antibacterial and antifungal properties. Similar compounds have shown significant activity against various pathogens.
- Neuropharmacology: Preliminary studies suggest it may modulate neurotransmitter systems, potentially impacting conditions like anxiety and neurodegenerative diseases.
Pharmaceutical Development
- Therapeutic Potential: The compound is being explored as a precursor for new drug development aimed at specific receptors or enzymes, particularly in the context of neurological disorders.
Case Study 1: Metabolite Identification
A study focused on the synthesis and identification of metabolites related to piperidine derivatives utilized HPLC-MS/MS techniques to analyze biotransformation products in biological samples. This research underscores the importance of understanding metabolic pathways for evaluating pharmacokinetics.
Case Study 2: Therapeutic Applications
Research has indicated that compounds structurally similar to this compound may exhibit therapeutic effects on conditions such as anxiety disorders and neurodegenerative diseases due to their interactions with neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-aminotetrahydropyran: A related compound with similar structural features but different functional groups.
tert-butyl 2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate: Another compound with a tetrahydropyran moiety but different substituents on the piperidine ring.
Uniqueness
4-[(Oxan-4-yl)methyl]piperidine hydrochloride is unique due to its specific combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
4-[(Oxan-4-yl)methyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H19ClN2O
- Molecular Weight : 220.74 g/mol
- CAS Number : 1864060-26-3
The compound features a piperidine ring substituted with an oxan-4-yl group, which is hypothesized to enhance its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : It may bind to neurotransmitter receptors, particularly nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as acetylcholinesterase (AChE) and urease, which can impact metabolic pathways and bacterial growth .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Salmonella typhi | 0.050 mg/mL |
This suggests its potential as a therapeutic agent for bacterial infections.
Antifungal Activity
In vitro tests have demonstrated antifungal properties against specific fungi. The compound's structure allows it to penetrate fungal cell walls effectively, leading to growth inhibition .
Case Studies on Therapeutic Potential
Several studies have explored the therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- Investigated the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Results indicated significant activity, especially against Staphylococcus aureus and Escherichia coli.
- Therapeutic Potential in Cancer Research :
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Piperidine derivatives and oxane intermediates.
- Reagents : Common reagents include hydroxylamine hydrochloride and various alkyl halides.
- Process : The synthesis includes nucleophilic substitution reactions under controlled conditions to optimize yield and purity.
Q & A
Q. What synthetic routes are recommended for 4-[(Oxan-4-yl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, oxan-4-ylmethyl groups can be introduced to piperidine scaffolds using oxan-4-ylmethyl halides under alkaline conditions (e.g., triethylamine in dichloromethane) . Optimization involves:
- Stoichiometric control : Maintain a 1:1.2 molar ratio of piperidine to oxan-4-ylmethyl halide to minimize side products.
- Temperature : Reactions often proceed at 0–25°C to balance reactivity and selectivity.
- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) for ≥95% purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substitution patterns (e.g., oxan-4-ylmethyl protons at δ 3.3–3.7 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 230.1654 for CHClNO) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
Q. What stability considerations are critical for handling and storage?
Methodological Answer:
- Storage : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation .
- Handling : Avoid prolonged exposure to humidity (>60% RH) or acidic/basic conditions, which may degrade the piperidine-oxan-4-ylmethyl bond .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states for functionalizing the piperidine core. For example:
- Reaction Barrier Analysis : Identify low-energy pathways for oxan-4-ylmethyl group introduction via SN2 mechanisms .
- Solvent Effects : Simulate solvent polarity (e.g., dichloromethane vs. DMF) to optimize reaction rates and selectivity .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Q. How should discrepancies in bioactivity data across studies be resolved?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability .
- Metabolite Screening : Use LC-MS/MS to detect active metabolites (e.g., N-oxides or hydrolyzed products) that may explain conflicting bioactivity .
- Environmental Factors : Test compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C) to rule out degradation artifacts .
Q. What strategies ensure stereochemical integrity during scaled-up synthesis?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) to maintain enantiomeric excess (>99% ee) in stereosensitive reactions .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect chiral impurities in real-time .
- Reactor Design : Opt for continuous-flow reactors with controlled residence times to minimize racemization during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
